1-Fluoro-10H-phenothiazine
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Overview
Description
1-Fluoro-10H-phenothiazine is a fluorinated derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms
Preparation Methods
1-Fluoro-10H-phenothiazine can be synthesized through various methods. One common synthetic route involves the Smiles rearrangement, where substituted 2-aminobenzenethiols react with reactive o-halonitrobenzenes. The reaction typically involves refluxing with 30% hydrogen peroxide in glacial acetic acid to yield the desired fluorinated phenothiazine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
1-Fluoro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Redox Reactions: The compound exhibits reversible redox behavior, making it suitable for applications in photocatalysis and optoelectronics.
Common reagents used in these reactions include hydrogen peroxide, glacial acetic acid, and various nucleophiles. Major products formed from these reactions include sulfone derivatives and substituted phenothiazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor due to the presence of sulfur and nitrogen atoms, making it effective in redox reactions. It can also interact with biological targets, such as enzymes and receptors, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Fluoro-10H-phenothiazine can be compared with other similar compounds, such as:
10H-Phenothiazine: The parent compound, which lacks the fluorine atom, has similar biological activities but may differ in its reactivity and stability.
10H-Phenothiazine Sulfones: Oxidized derivatives that exhibit different chemical and biological properties due to the presence of sulfone groups.
Other Fluorinated Phenothiazines: Compounds with different fluorine substitution patterns that may have unique properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its reactivity and biological activity compared to non-fluorinated analogs.
Properties
CAS No. |
394-22-9 |
---|---|
Molecular Formula |
C12H8FNS |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-fluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H8FNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
InChI Key |
HZPPZIINUHIWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)F |
Origin of Product |
United States |
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